2-Ethoxy-6-nitrobenzamide
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Overview
Description
2-Ethoxy-6-nitrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of an ethoxy group at the second position and a nitro group at the sixth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-nitrobenzamide typically involves the nitration of 2-ethoxybenzamide. The nitration process introduces a nitro group into the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the safety and efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium ethoxide or other strong nucleophiles.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-Ethoxy-6-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Products depend on the specific oxidizing agent and reaction conditions.
Scientific Research Applications
2-Ethoxy-6-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitrobenzamide: Lacks the ethoxy group, which affects its solubility and reactivity.
2-Methoxy-6-nitrobenzamide: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties and biological activity.
Uniqueness
2-Ethoxy-6-nitrobenzamide is unique due to the presence of both the ethoxy and nitro groups, which confer specific chemical and biological properties
Properties
CAS No. |
64431-78-3 |
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Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-ethoxy-6-nitrobenzamide |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-7-5-3-4-6(11(13)14)8(7)9(10)12/h3-5H,2H2,1H3,(H2,10,12) |
InChI Key |
JEEDYZUMGLMYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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